molecular formula C13H14N2O3S B6415830 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% CAS No. 1261951-28-3

2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%

Cat. No. B6415830
CAS RN: 1261951-28-3
M. Wt: 278.33 g/mol
InChI Key: HTPUWOCDXMMNAE-UHFFFAOYSA-N
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Description

2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% (2-DMSHP-5-HP) is a synthetic compound that has been used for various scientific research applications. It is an organosulfur compound with a range of properties that make it useful in the laboratory. The purpose of

Scientific Research Applications

2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 2-amino-3-methylpyridine and 1-methyl-2-phenylpyridine. It has also been used as a catalyst in the synthesis of polymers. Additionally, 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has been used as an intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen.

Mechanism of Action

2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is believed to act as a nucleophile in reactions. This means that it can act as a source of electrons for other molecules. It is also believed to act as an electron donor, which means that it can donate electrons to other molecules. This allows it to participate in a variety of reactions, such as the synthesis of organic compounds and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% are largely unknown. It has not been tested in animals or humans and its effects on living organisms have not been studied. Therefore, it is not known if it has any effects on the body or if it is toxic.

Advantages and Limitations for Lab Experiments

2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a relatively stable compound, which means that it can be stored for long periods of time without degrading. Additionally, it is relatively non-toxic, which makes it safer to use in the laboratory. However, there are some limitations to using 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% in lab experiments. It is a relatively slow-reacting compound, which means that it can take longer to complete a reaction. Additionally, it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%. It could be used as a catalyst for more efficient synthesis of organic compounds and polymers. Additionally, it could be used in the synthesis of more complex pharmaceuticals, such as anti-cancer drugs. It could also be used in the synthesis of compounds with novel properties, such as improved solubility or increased reactivity. Finally, further research could be conducted to determine the biochemical and physiological effects of 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%.

Synthesis Methods

2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of dimethyl sulfoxide (DMSO) with 2-chloropyridine to form 2-chloro-5-dimethylsulfamoylpyridine. This reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as acetic anhydride. The second step involves the reduction of the 2-chloro-5-dimethylsulfamoylpyridine to 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%. This can be achieved by reacting the compound with sodium borohydride in an aqueous solution.

properties

IUPAC Name

2-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-6-4-3-5-11(13)12-8-7-10(16)9-14-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPUWOCDXMMNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine

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